"synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine"
"synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine"
An In-depth Technical Guide to the Synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, a member of the pharmacologically significant 2-aminothiazoline class of heterocyclic compounds. The 2-aminothiazole and its dihydro derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of reaction mechanisms, a step-by-step experimental protocol, and insights into the chemical principles governing the synthesis. The primary focus is on the robust and widely applicable cyclocondensation reaction between an N-arylthiourea and a vicinal dihalide, which represents the most direct and efficient route to the target molecule.
Introduction: The Significance of the 2-Aminothiazoline Scaffold
Heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones in drug discovery and development. Among these, the 2-aminothiazole and its reduced form, 2-aminothiazoline, are of paramount importance. These structures are key components in a multitude of approved drugs and clinical candidates, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The versatility of the thiazole ring, combined with the hydrogen-bonding capabilities of the 2-amino group, allows for potent and specific interactions with various biological targets.
The target molecule of this guide, N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, incorporates several key structural features:
-
An N-(4-chlorophenyl) group, which can significantly influence the molecule's lipophilicity and electronic properties, often enhancing binding affinity to target proteins.
-
A 2-aminothiazoline core, the central pharmacophore responsible for the characteristic biological activities of this class.
-
A 5-methyl substituent, which introduces a chiral center and provides steric bulk that can modulate target selectivity and metabolic stability.
This guide will elucidate the chemical logic and practical execution of its synthesis, providing a solid foundation for further research and application.
Synthetic Strategy: A Mechanistic Overview
The construction of the 2-aminothiazoline ring is most effectively achieved through a cyclocondensation strategy. The primary and most reliable method involves the reaction of a substituted thiourea with an appropriate three-carbon electrophile, typically a 1,2-dihalopropane. This approach is a variation of the principles underlying the famed Hantzsch thiazole synthesis.[1][5]
Primary Synthetic Pathway: Cyclocondensation
The core of this synthesis is the reaction between N-(4-chlorophenyl)thiourea (1) and 1,2-dibromopropane (2) . This reaction proceeds via a two-stage mechanism: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization.
-
S-Alkylation : The sulfur atom of the thiourea, being a soft and potent nucleophile, attacks one of the electrophilic carbons of 1,2-dibromopropane. This preferentially occurs at the primary carbon (C1) due to reduced steric hindrance, displacing a bromide ion and forming an S-alkylated isothiourea intermediate (an S-(2-bromopropyl)isothiourea salt).
-
Intramolecular Cyclization : The terminal nitrogen atom of the isothiourea intermediate then acts as an intramolecular nucleophile, attacking the secondary carbon (C2) bearing the second bromine atom. This step forms the five-membered dihydrothiazole ring and expels the second bromide ion, yielding the final product as a hydrobromide salt. Subsequent neutralization with a base affords the free amine.
Below is a visual representation of the overall synthetic workflow.
Caption: High-level workflow for the synthesis of the target 2-aminothiazoline.
The detailed reaction mechanism, illustrating the key steps of nucleophilic attack and ring closure, is depicted below.
Caption: Step-wise mechanism of the cyclocondensation reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol describes a representative procedure for the synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine via the cyclocondensation route.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| N-(4-chlorophenyl)thiourea | C₇H₇ClN₂S | 186.67 | 10.0 | 1.0 |
| 1,2-Dibromopropane | C₃H₆Br₂ | 201.89 | 11.0 | 1.1 |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | Solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | For workup |
| Deionized Water | H₂O | 18.02 | - | For workup |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent |
Procedure
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-(4-chlorophenyl)thiourea (1.87 g, 10.0 mmol).[6]
-
Dissolution : Add absolute ethanol (40 mL) to the flask and stir the mixture until the thiourea is fully dissolved. Gentle warming may be applied if necessary.
-
Addition of Electrophile : To the stirred solution, add 1,2-dibromopropane (2.22 g, 11.0 mmol, 1.1 eq.) dropwise at room temperature.
-
Reaction : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The formation of the product will appear as a new spot with a different Rf value from the starting materials.
-
Cooling and Solvent Removal : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Neutralization : To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH ~8-9), which neutralizes the hydrobromide salt and yields the free amine.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Drying and Filtration : Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash it with a small amount of fresh ethyl acetate.
-
Purification : Remove the solvent from the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol, to afford the pure N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine.[7]
Data Analysis and Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClN₂S |
| Molecular Weight | 226.73 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | To be determined experimentally |
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl ring (typically two doublets), a multiplet for the C4-H, a multiplet for the C5-H, a doublet for the C5-methyl group, and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals for the imine carbon (C2), aromatic carbons, and the aliphatic carbons of the thiazoline ring (C4 and C5), including the methyl carbon. |
| Mass Spec (MS) | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1620-1650 cm⁻¹), and C-Cl stretching. |
Conclusion
The synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can be reliably achieved through the cyclocondensation of N-(4-chlorophenyl)thiourea and 1,2-dibromopropane. This method is efficient, mechanistically well-understood, and utilizes readily available starting materials. The protocol provided herein offers a robust framework for the laboratory-scale production of this compound. Proper characterization is essential to confirm the structure and purity of the final product, which serves as a valuable scaffold for further investigation in medicinal chemistry and drug discovery programs.
References
-
Watts, P., Wiles, C., Haswell, S. J., Pombo-Villar, E., & Styring, P. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(2), 103-107. Available at: [Link].
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link].
-
Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link].
-
Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(2), 235-255. Available at: [Link].
-
Scribd. Recent Developments and Biological Activities of 2-Aminothiazole. Available at: [Link].
-
Al-Zoubi, R. M., et al. (2014). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 114(10), 5321-5367. Available at: [Link].
-
ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link].
-
He, L., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941-1952. Available at: [Link].
-
ResearchGate. Pharmacologically active 2-aminothiazole derivatives. Available at: [Link].
-
Semantic Scholar. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link].
-
ResearchGate. Cyclization Reaction of N-Allylbenzothioamide for Direct Construction of Thiazole and Thiazoline. Available at: [Link].
-
ResearchGate. Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Available at: [Link].
-
National Institutes of Health. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link].
-
MDPI. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. Available at: [Link].
-
IJISET. Interaction of Some Dihalide Esters with Thiourea. Available at: [Link].
-
SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Available at: [Link].
-
MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Available at: [Link].
-
ResearchGate. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link].
-
National Institutes of Health. 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Available at: [Link].
-
PubChem. N-(4-chlorophenyl)thiourea. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - N-(4-chlorophenyl)thiourea (C7H7ClN2S) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
